5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole
Description
5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole (CAS 1381944-60-0) is a halogenated benzodiazole derivative characterized by a bromine atom at position 5, fluorine atoms at positions 6 and 7, and a methyl group at position 1 of the benzodiazole core.
The molecular formula is C₈H₅BrF₂N₂, with a molecular weight of 259.04 g/mol.
Properties
IUPAC Name |
5-bromo-6,7-difluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c1-13-3-12-5-2-4(9)6(10)7(11)8(5)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZACHGAOZFXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=C(C(=C21)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743050 | |
| Record name | 5-Bromo-6,7-difluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-60-0 | |
| Record name | 5-Bromo-6,7-difluoro-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6,7-difluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole typically involves the bromination and fluorination of a suitable benzodiazole precursor. One common method includes the following steps:
Starting Material: The synthesis begins with 1-methyl-1,3-benzodiazole.
Fluorination: The fluorine atoms are introduced at the 6th and 7th positions using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions
Industrial Production Methods
Industrial production methods for 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more efficient reagents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzodiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues from the Benzodiazole Family
Several closely related compounds, as listed in , provide a basis for comparison:
| Compound ID | Structure | CAS Number | Molecular Formula | Key Differences from Target Compound |
|---|---|---|---|---|
| IN-0352 | 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole | 1381944-60-0 | C₈H₅BrF₂N₂ | Reference compound |
| IN-0389 | 5-Bromo-6,7-difluoro-2-methyl-1H-benzimidazole | 1393442-23-3 | C₈H₅BrF₂N₂ | Methyl at position 2; imidazole instead of diazole |
| IN-0390 | 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole | 1393442-43-7 | C₉H₇BrF₂N₂ | Additional methyl at position 2 |
| WZ-9636 | 6-Bromo-4,5-difluoro-1,3-dihydro-1,3-benzodiazol-2-one | 1820666-05-4 | C₇H₃BrF₂N₂O | Ketone group at position 2; dihydro structure |
Key Observations :
Physicochemical and Spectral Properties
- Infrared Spectroscopy : reports IR peaks for a benzodithiazine compound at 3235 cm⁻¹ (OH stretch) and 1610 cm⁻¹ (C=N stretch). Similar C=N and halogen-related peaks are expected for IN-0352 .
- NMR Data : For 6-chloro-7-methyl-benzodithiazine (), ¹H-NMR signals at δ 2.44 (CH₃) and δ 8.35 (N=CH) highlight the sensitivity of methyl and imine protons to electronic effects. IN-0352’s methyl group would likely resonate near δ 3.0–3.5 .
Biological Activity
5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole (CAS Number: 1381944-60-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula: C8H5BrF2N2
- Molecular Weight: 232.04 g/mol
- Physical State: Solid at room temperature
The compound features a benzodiazole core with bromine and fluorine substituents that influence its biological activity and chemical reactivity.
The biological activity of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal metabolic functions.
- Receptor Modulation: It can bind to receptors, altering their activity and affecting downstream signaling pathways.
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens.
Anticancer Activity
Studies have demonstrated that 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole possesses significant anticancer properties. For instance:
- Cell Line Studies: In vitro tests on various cancer cell lines (e.g., MCF-7, HepG2) revealed that the compound exhibits potent antiproliferative effects. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains: Tests against various bacterial strains showed that it inhibits growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Study on EGFR Inhibition: A study focused on the inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy, found that derivatives of benzodiazole like 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole can significantly inhibit mutant forms of EGFR .
- Comparative Analysis with Similar Compounds: The unique substitution pattern of this compound provides distinct advantages over structurally similar compounds in terms of potency and selectivity against certain cancer cell lines .
Comparative Analysis
To understand the uniqueness of 5-Bromo-6,7-difluoro-1-methyl-1,3-benzodiazole, it is essential to compare it with related compounds:
| Compound Name | Structure Variation | Notable Activity |
|---|---|---|
| 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole | Ethyl instead of methyl at position 1 | Moderate anticancer activity |
| 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole | Dimethyl substitution | Reduced potency |
This table highlights how variations in structure can lead to differences in biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
